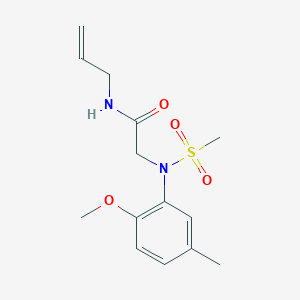![molecular formula C22H27N3O2 B4956701 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4956701.png)
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a selective neurotoxin that has been used to induce Parkinson's disease in animal models, making it a valuable tool for research in this field.
Wirkmechanismus
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a selective neurotoxin that targets dopaminergic neurons in the substantia nigra. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine-induced Parkinson's disease in animal models mimics many of the clinical and pathological features observed in human Parkinson's disease, including loss of dopaminergic neurons in the substantia nigra, motor deficits, and the formation of Lewy bodies. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine also affects other neurotransmitter systems, such as the noradrenergic and serotonergic systems, leading to non-motor symptoms observed in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a valuable tool for Parkinson's disease research because it induces a selective and reproducible neurodegeneration in animal models. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine also allows researchers to study the early stages of Parkinson's disease, which are difficult to study in human patients. However, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine has limitations, including species differences in susceptibility to 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine-induced neurotoxicity and the lack of non-motor symptoms observed in human Parkinson's disease.
Zukünftige Richtungen
Future research on 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine should focus on developing new animal models of Parkinson's disease that better mimic the clinical and pathological features observed in human patients. Researchers should also investigate the role of non-dopaminergic systems in Parkinson's disease pathogenesis and develop new therapeutic strategies that target these systems. Finally, researchers should investigate the long-term effects of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine exposure on animal behavior and physiology to better understand the potential risks associated with 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine exposure in laboratory settings.
Conclusion:
In conclusion, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a valuable tool for scientific research in Parkinson's disease. Its ability to induce selective and reproducible neurodegeneration in animal models has led to significant advances in our understanding of Parkinson's disease pathogenesis and the development of new therapeutic strategies. However, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine has limitations, and future research should focus on developing new animal models and investigating the role of non-dopaminergic systems in Parkinson's disease pathogenesis.
Synthesemethoden
The synthesis of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine involves several steps. The starting material is 2-bromo-4'-nitroacetophenone, which is reacted with 1-piperidinemethanol to form the intermediate 4'-nitro-2-{[1-(piperidin-1-yl)methyl]oxy}acetophenone. This intermediate is then reacted with 1-(pyrrolidin-1-yl)propan-2-amine to form the final product, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. The synthesis of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is widely used in scientific research for its ability to induce Parkinson's disease in animal models. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. By inducing Parkinson's disease in animal models, researchers can study the disease's pathogenesis, develop new therapeutic strategies, and test the efficacy of potential treatments. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is also used to study the dopaminergic system and its role in Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-13-5-6-14-25)20-8-1-2-9-21(20)27-19-10-15-24(16-11-19)17-18-7-3-4-12-23-18/h1-4,7-9,12,19H,5-6,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHVRZHYBGCHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[2-(1-Pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4956620.png)
![8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4956627.png)

![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4956662.png)


![4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4956674.png)
![methyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4956682.png)
![3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4956687.png)
![4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4956697.png)
![N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4956702.png)
![4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4956714.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4956716.png)
![7-(4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4956724.png)